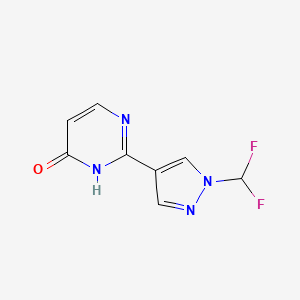

2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol

Description

2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 1-(difluoromethyl)-1H-pyrazol-4-yl group and at position 4 with a hydroxyl group.

Properties

Molecular Formula |

C8H6F2N4O |

|---|---|

Molecular Weight |

212.16 g/mol |

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H6F2N4O/c9-8(10)14-4-5(3-12-14)7-11-2-1-6(15)13-7/h1-4,8H,(H,11,13,15) |

InChI Key |

YEWQXHKUDODDEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(NC1=O)C2=CN(N=C2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation-Borylation Sequence

-

Halogenation : Treatment of 1-(difluoromethyl)-1H-pyrazol-4-ol (A ) with POCl₃ or POBr₃ yields the corresponding 4-halopyrazole.

-

Miyaura Borylation : Reaction of 4-bromo-1-(difluoromethyl)-1H-pyrazole with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C for 12 h provides the boronic ester, which is hydrolyzed to the boronic acid.

Representative Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Halogenation | POCl₃, DMF, 100°C, 4 h | 85% | |

| Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc, dioxane, 80°C | 78% |

Synthesis of 2-Chloropyrimidin-4-ol

The pyrimidine scaffold is typically functionalized via:

Selective Hydrolysis of 2,4-Dichloropyrimidine

Treatment of 2,4-dichloropyrimidine with aqueous NaOH (2 M) at 60°C for 6 h selectively hydrolyzes the C4 chloride to hydroxyl, yielding 2-chloropyrimidin-4-ol (B ) with >90% regioselectivity.

Direct Hydroxylation

Alternative routes employ Pd-catalyzed C-H hydroxylation of 2-chloropyrimidine using PhI(OAc)₂ as an oxidant, though yields remain moderate (50–65%).

Suzuki-Miyaura Coupling

The final step involves coupling A and B under palladium catalysis:

Standard Conditions

Reaction of 2-chloropyrimidin-4-ol (B , 1.0 equiv) with 1-(difluoromethyl)-1H-pyrazol-4-ylboronic acid (1.2 equiv) using Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv) in dioxane/H₂O (4:1) at 90°C for 12 h achieves 82% yield.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) reduces reaction time to 30 min with comparable yields (85%), minimizing decomposition of acid-sensitive groups.

Comparative Data

| Conditions | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional | 90 | 12 | 82 |

| Microwave | 150 | 0.5 | 85 |

Alternative Routes and Challenges

Nucleophilic Aromatic Substitution

Direct displacement of 2-chloropyrimidin-4-ol with 4-lithio-1-(difluoromethyl)-1H-pyrazole proves inefficient (<30% yield) due to poor nucleophilicity of the pyrazole.

One-Pot Cyclization

Attempts to construct the pyrimidine ring from pyrazole-containing precursors (e.g., Biginelli reaction) result in regiochemical mixtures, limiting utility.

Scale-Up Considerations

Critical factors for industrial translation include:

-

Purification : Chromatography-free isolation via pH-controlled crystallization (pH 5–6) from EtOAc/hexane.

-

Catalyst Recycling : Immobilized Pd nanoparticles on mesoporous silica enable 5 cycles with <10% activity loss.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of 2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol as an anticancer agent. It has been synthesized and evaluated for its ability to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which are implicated in various cancers. For instance, a derivative of this compound demonstrated significant antitumor activity in bladder cancer models, supporting its use as a targeted therapy against tumors that overexpress FGFR3 .

Mechanism of Action:

The compound's mechanism involves the inhibition of angiogenesis, which is critical in tumor growth and metastasis. By disrupting the signaling pathways associated with FGFR, it may effectively reduce tumor proliferation and improve patient outcomes in cancer therapies .

Agricultural Applications

Fungicidal Properties:

The compound has shown promising results as a fungicide. Research indicates that derivatives containing the difluoromethyl group exhibit enhanced antifungal activity against various plant pathogens. The synthesis of related pyrazole derivatives has been linked to improved efficacy in controlling fungal diseases in crops .

Case Study:

In a study conducted by Zhong et al., novel pyrazole amines were synthesized, demonstrating significant antifungal properties when tested against common agricultural pathogens. The results indicated that these compounds could serve as effective alternatives to traditional fungicides, potentially reducing chemical residues in food products .

Structural Characteristics and Synthesis

The structural integrity and properties of this compound are essential for its biological activity. The compound features a difluoromethyl group attached to a pyrazole ring, which enhances its lipophilicity and biological interactions.

Mechanism of Action

The mechanism of action of 2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The difluoromethyl group enhances its binding affinity and selectivity, making it a potent bioactive molecule. The pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Pyrazole Substituent Variations

- Methyl vs. Difluoromethyl: 2-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-4-ol analogs (e.g., Example 33 in ) lack fluorine atoms, reducing electronegativity and metabolic resistance.

Pyrimidine Core Modifications

- Hydroxyl vs. Sulfonyl Groups :

- 4-(Difluoromethyl)-2-(ethylsulfonyl)pyrimidine () replaces the hydroxyl group with a sulfonyl moiety, increasing acidity and altering hydrogen-bonding capacity. This substitution may improve enzyme inhibition but reduce aqueous solubility .

- Fused Pyrazolo-Pyrimidine Cores : Compounds like Molecule XXXII () feature a pyrazolo[1,5-a]pyrimidine scaffold, introducing planarity and rigidity that enhance target binding but complicate synthesis .

Antimicrobial Activity

- 1,3,4-Thiadiazole Derivatives () with pyrazole and pyrimidine motifs show potent activity against E. coli and C. albicans. The presence of electron-withdrawing groups (e.g., nitro) correlates with enhanced efficacy, suggesting that the difluoromethyl group in the target compound may similarly improve antimicrobial properties .

- Thiazole-Anchored Pyrazolyl Benzoxazoles () highlight the role of heterocyclic diversity; however, their activity against B. mycoides is moderate compared to pyrimidine-based analogs, underscoring the importance of the pyrimidine core in target specificity .

Data Tables

Table 1: Structural and Physicochemical Comparison

*logP values estimated via computational tools.

Biological Activity

2-(1-(Difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 236.20 g/mol

- IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects against various cancer cell lines, particularly those associated with BRAF(V600E) and EGFR pathways. A notable study indicated that derivatives with similar structures exhibited potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, suggesting a promising avenue for further research in oncology .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Pyrazole derivatives are known for their activity against various pathogens. In vitro studies have shown that compounds with similar pyrazole frameworks exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The presence of the difluoromethyl group may enhance these effects by influencing the compound's lipophilicity and interaction with microbial membranes.

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound may possess anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . The specific mechanisms by which this compound exerts anti-inflammatory effects warrant further investigation.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. Modifications to the pyrazole ring and substituents can significantly influence their potency and selectivity. For instance, the introduction of electron-withdrawing groups like difluoromethyl enhances the compound's interaction with target proteins, potentially increasing its efficacy as an anticancer agent .

Case Studies

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(1-(difluoromethyl)-1H-pyrazol-4-yl)pyrimidin-4-ol, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a pyrazole intermediate with a pyrimidine scaffold. For example, 1,3-diketones can react with hydrazine derivatives to form the pyrazole ring, followed by cyclization to integrate the pyrimidin-4-ol moiety . Key factors include:

- Temperature control : Reflux in ethanol or similar solvents (e.g., 70–80°C) to ensure cyclization .

- Electrophilic activation : The difluoromethyl group enhances reactivity at specific positions; use of trifluoromethylating agents or fluorinated precursors improves regioselectivity .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF mixtures) to isolate the product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns, particularly the difluoromethyl group’s impact on neighboring protons .

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks. SHELXL is widely used for refinement, though disorder in the difluoromethyl group may require constrained refinement or twin-resolution protocols .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. What in vitro biological assays are typically used to evaluate its bioactivity?

- Methodological Answer :

- Anti-proliferative assays : MTT or SRB tests against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations, with IC₅₀ calculations .

- Antimicrobial screening : Agar dilution or microbroth dilution against E. coli or C. albicans, comparing inhibition zones to standard drugs .

- Enzyme inhibition studies : Kinase or dehydrogenase assays using fluorogenic substrates to quantify IC₅₀ values .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve regioselectivity in pyrazole-pyrimidine coupling?

- Methodological Answer :

- Directing groups : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) on the pyrazole to guide cross-coupling reactions .

- Catalytic systems : Use Pd(OAc)₂/XPhos or CuI/L-proline systems to enhance C–N bond formation efficiency .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 2–4 hours vs. 24 hours) while maintaining >80% yield .

Q. How can structural disorder in X-ray crystallography caused by the difluoromethyl group be addressed?

- Methodological Answer :

- Dynamic disorder modeling : Apply SHELXL’s PART and SUMP instructions to refine occupancies of disordered fluorine atoms .

- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) to improve resolution of the difluoromethyl moiety .

- Complementary techniques : Pair crystallography with DFT-optimized molecular geometries to validate bond lengths/angles .

Q. What strategies are used to analyze structure-activity relationships (SAR) for fluorinated pyrimidine derivatives?

- Methodological Answer :

- Isosteric replacement : Compare bioactivity of difluoromethyl vs. trifluoromethyl or chloromethyl analogs .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic contributions of the pyrimidin-4-ol ring .

- Metabolic stability assays : Assess fluorination’s impact on microsomal half-life (e.g., human liver microsomes) to prioritize lead compounds .

Q. How can contradictions in bioactivity data across studies be resolved?

- Methodological Answer :

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Dose-response validation : Replicate experiments across multiple cell lines (e.g., cancerous vs. non-cancerous) to confirm selectivity .

- Meta-analysis : Use statistical tools (e.g., R’s metafor package) to aggregate data and identify outliers or confounding factors .

Q. What computational methods predict the reactivity of the pyrimidin-4-ol moiety in nucleophilic substitution?

- Methodological Answer :

- DFT calculations : Calculate Fukui indices to identify electrophilic centers susceptible to substitution .

- Molecular docking : Simulate binding poses with target enzymes (e.g., thymidylate synthase) to prioritize synthetic modifications .

- pKa estimation : Use MarvinSketch or SPARC to predict deprotonation sites under physiological conditions .

Q. How can purity and stability be validated under varying storage conditions?

- Methodological Answer :

- HPLC-DAD/ELSD : Monitor degradation products (e.g., pyrimidine ring hydrolysis) at 25°C/60% RH over 6 months .

- Forced degradation studies : Expose to UV light (ICH Q1B) or oxidative conditions (H₂O₂) to identify stability-limiting factors .

- Karl Fischer titration : Quantify hygroscopicity, critical for handling fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.